molecular formula C22H16N4O5 B11703491 N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide

N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide

Cat. No.: B11703491
M. Wt: 416.4 g/mol
InChI Key: SNWDBPBOWXLRKD-UHFFFAOYSA-N
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Description

N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a benzamide group. These structural features contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.

    Coupling Reaction: The final step involves coupling the nitroisoindoline intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and isoindoline moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]phenyl]benzamide

InChI

InChI=1S/C22H16N4O5/c27-20(14-4-2-1-3-5-14)24-16-8-6-15(7-9-16)23-13-25-21(28)18-11-10-17(26(30)31)12-19(18)22(25)29/h1-12,23H,13H2,(H,24,27)

InChI Key

SNWDBPBOWXLRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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